N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine
Description
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C13H17N/c1-2-11-6-7-13(8-12(11)3-1)14-9-10-4-5-10/h6-8,10,14H,1-5,9H2 |
InChI Key |
FUURDZBSXPVHLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3CC3 |
Origin of Product |
United States |
Preparation Methods
Indanamine Core Synthesis
The 2,3-dihydro-1H-inden-5-amine core can be synthesized starting from commercially available indanone derivatives or substituted phenyl precursors.
Step 1: Functionalization of Indanone or Indene Derivative
Starting from 5-nitro-2,3-dihydro-1H-inden-1-one or a related intermediate, selective reduction or substitution reactions introduce the amino functionality at the 5-position. Regioselective reduction of carbonyl groups is often performed using zinc in acetic acid or catalytic hydrogenation, ensuring the preservation of the indan ring system.Step 2: Reduction and Amination
The nitro group at the 5-position is reduced to an amine using standard hydrogenation or chemical reduction methods (e.g., catalytic Pd/C hydrogenation or SnCl2 reduction). This yields the 5-amino-2,3-dihydro-1H-indene intermediate.
N-Alkylation with Cyclopropylmethyl Group
Step 3: Alkylation of the Amino Group
The primary amine at the 5-position is alkylated with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide or chloride) under basic conditions to form the N-(cyclopropylmethyl) derivative. Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).Alternative Catalytic Methods
Palladium-catalyzed amination techniques (Buchwald-Hartwig amination) have also been reported for similar N-alkylations, utilizing Pd(OAc)2 with appropriate ligands and bases to promote coupling of amines with alkyl halides under mild conditions.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Functionalization/Reduction | Zinc in acetic acid or catalytic hydrogenation | 5-amino-2,3-dihydro-1H-indene |
| 2 | Reduction of Nitro Group | Pd/C hydrogenation or SnCl2 | 5-amino-2,3-dihydro-1H-indene |
| 3 | N-Alkylation | Cyclopropylmethyl bromide, K2CO3, DMF | This compound |
Experimental Conditions and Yields
Reduction of Nitro to Amine:
Typically carried out at room temperature to reflux, with yields ranging from 70% to 90% depending on the reducing agent and substrate purity.Alkylation Reaction:
Performed at 50–100 °C under inert atmosphere (nitrogen or argon) with yields reported between 60% and 85% depending on the catalyst/base system and reaction time.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
^1H and ^13C NMR spectra confirm the presence of the cyclopropylmethyl group and the indanamine core. Chemical shifts characteristic of the cyclopropyl ring protons (around 0.2–1.0 ppm) and the aromatic indene protons (6.5–7.5 ppm) are observed.Mass Spectrometry (MS):
Molecular ion peak at m/z 187 confirms the molecular weight of the compound.Purity Assessment:
High-performance liquid chromatography (HPLC) is used to ensure >95% purity for research and pharmaceutical applications.
Summary of Key Research Findings
- The indanamine scaffold is synthetically accessible via regioselective functionalization and reduction of substituted indanones or related precursors.
- N-alkylation with cyclopropylmethyl halides is efficiently achieved under basic conditions or via palladium-catalyzed amination, offering flexibility in synthesis.
- The compound's synthesis is robust and adaptable for scale-up, with purity and yield optimization possible through choice of catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:
Physicochemical Properties
- Solubility : Methoxy and amine groups improve aqueous solubility, whereas chloro and nitro substituents reduce it .
Biological Activity
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
This compound has a molecular formula of C13H17N and a molecular weight of 187.28 g/mol. The synthesis typically involves the reaction of cyclopropylmethylamine with 2,3-dihydro-1H-indene-5-carbaldehyde under reductive amination conditions, often utilizing reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in solvents like methanol or ethanol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This compound may modulate the activity of these targets, leading to diverse biological effects. Although specific pathways are still under investigation, it is believed that the compound's unique cyclopropylmethyl group enhances its binding affinity compared to related compounds.
Pharmacological Profiles
Research into the pharmacological profiles of this compound indicates potential applications in several therapeutic areas:
- Neurotransmitter Interaction : The compound has been studied for its ability to interact with neurotransmitter systems, which could imply potential use in treating neurological disorders.
- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects through inhibition of specific pathways involved in inflammation. This suggests that this compound may exhibit similar properties .
4. Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Neuroprotective Effects : A study on a related indene derivative indicated neuroprotective effects against oxidative stress in neuronal cell cultures, suggesting that this compound could have similar protective roles .
- Anti-cancer Activity : Research on similar compounds has shown promise in inhibiting cancer cell proliferation. For instance, derivatives exhibiting structural similarities were effective against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
